
(Chloromethyl)(trifluoromethyl)phosphinic chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Chloromethyl)(trifluoromethyl)phosphinic chloride is an organophosphorus compound characterized by the presence of both chloromethyl and trifluoromethyl groups attached to a phosphinic chloride moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (Chloromethyl)(trifluoromethyl)phosphinic chloride typically involves the reaction of chloromethylphosphonic dichloride with trifluoromethylating agents under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used in this synthesis include dichloromethane and tetrahydrofuran.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process is optimized for high yield and purity, often employing continuous flow techniques to ensure consistent product quality.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of phosphinic acids or phosphine oxides.
Reduction: Reduction reactions can convert the phosphinic chloride to phosphine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom is replaced by various nucleophiles such as amines or alcohols.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, primary and secondary amines, alcohols.
Major Products:
Phosphinic Acids: Formed through oxidation.
Phosphine Derivatives: Resulting from reduction.
Substituted Phosphinic Chlorides: Produced via nucleophilic substitution.
科学研究应用
(Chloromethyl)(trifluoromethyl)phosphinic chloride has a wide range of applications in scientific research:
Biology: Investigated for its potential as a biochemical probe due to its reactivity with biological nucleophiles.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of phosphinic acid-based inhibitors.
Industry: Utilized in the production of specialty chemicals and materials, including flame retardants and plasticizers.
作用机制
The mechanism of action of (Chloromethyl)(trifluoromethyl)phosphinic chloride involves its reactivity with nucleophiles, leading to the formation of covalent bonds with target molecules. The presence of both chloromethyl and trifluoromethyl groups enhances its electrophilicity, making it a potent reagent for various chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Similar Compounds:
- (Chloromethyl)phosphonic dichloride
- (Trifluoromethyl)phosphonic dichloride
- (Chloromethyl)(trifluoromethyl)phosphine oxide
Comparison: this compound is unique due to the simultaneous presence of both chloromethyl and trifluoromethyl groups, which impart distinct reactivity and properties compared to its analogs. This dual functionality allows for more versatile applications in synthesis and industrial processes.
属性
| 105263-72-7 | |
分子式 |
C2H2Cl2F3OP |
分子量 |
200.91 g/mol |
IUPAC 名称 |
[chloro(chloromethyl)phosphoryl]-trifluoromethane |
InChI |
InChI=1S/C2H2Cl2F3OP/c3-1-9(4,8)2(5,6)7/h1H2 |
InChI 键 |
TXGTYDFYTYKFEI-UHFFFAOYSA-N |
规范 SMILES |
C(P(=O)(C(F)(F)F)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-(Ethylsulfanyl)-1,3-benzothiazol-6-yl]-3-nitrobenzamide](/img/structure/B14317215.png)
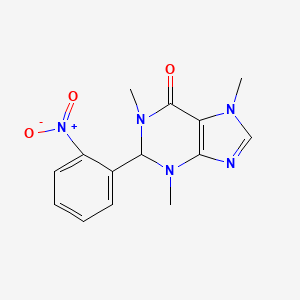
![2-[Dichloro(2,2-difluoro-2-nitroethoxy)methoxy]-1,1-difluoro-1-nitroethane](/img/structure/B14317225.png)
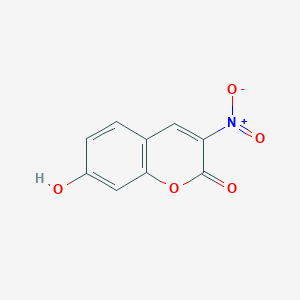
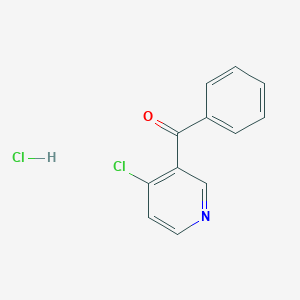


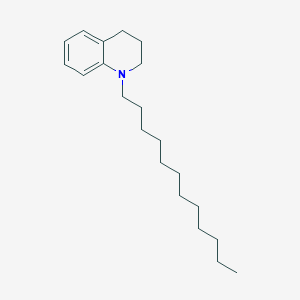
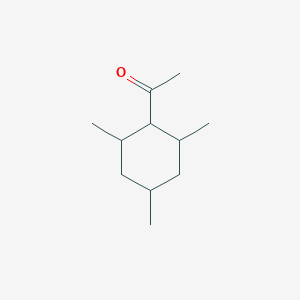
![6-Methyl-4-thia-1-azabicyclo[3.2.0]heptan-7-one](/img/structure/B14317275.png)
